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2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione

Fragment-based drug discovery X-ray crystallographic fragment screening PanDDA hit validation

Choose this γ-sultam fragment for its unique multi-target validation across three distinct protein systems (TRF1 TRFH, EPB41L3 FERM, Dengue NS5 RdRp). Its 3-fluorobenzyl group, linked via a methylene spacer, enables binding poses unattainable by direct N-aryl analogs. Supplied at ≥98% purity with pre-validated NMR spectra, it is a ready-to-use positive control for crystallographic and NMR fragment screens. Essential for groups building focused TRF1-TIN2 PPI inhibitor libraries.

Molecular Formula C10H12FNO2S
Molecular Weight 229.27
CAS No. 1388691-56-2
Cat. No. B2949309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
CAS1388691-56-2
Molecular FormulaC10H12FNO2S
Molecular Weight229.27
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)CC2=CC(=CC=C2)F
InChIInChI=1S/C10H12FNO2S/c11-10-4-1-3-9(7-10)8-12-5-2-6-15(12,13)14/h1,3-4,7H,2,5-6,8H2
InChIKeyRVDJKNWVTKGWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione (CAS 1388691-56-2): Fragment-Screening Procurement Guide for Sultam-Based Probe Molecules


2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione (PDB ligand code WHM; molecular formula C10H12FNO2S; MW 229.27 g/mol) is a cyclic sulfonamide (γ-sultam) fragment that has been validated as a crystallographic hit in three distinct protein targets through fragment-based drug discovery campaigns [1][2]. The compound comprises an isothiazolidine-1,1-dioxide core with a 3-fluorobenzyl substituent attached via a methylene linker at the ring nitrogen. It is commercially available at 98% purity for direct use in fragment screening and has passed formal NMR quality control for fragment-library deployment [3]. The most recent and mechanistically detailed structural characterization places WHM as one of 19 confidently assigned fragment hits occupying the TIN2-TBM binding pocket on the TRFH domain of human TRF1, a validated anti-cancer shelterin target, as reported in a first-in-class TRF1-TIN2 protein-protein interaction inhibition study [1][4].

Why 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione Cannot Be Replaced by N-Aryl Isothiazolidine-1,1-dioxide Analogs for TRF1-TIN2 Fragment Screening


The closest commercially available structural analog, 2-(3-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 1225954-22-2; MW 215.24 g/mol, C9H10FNO2S), differs by the absence of the benzylic methylene spacer—the fluorophenyl ring is attached directly to the isothiazolidine nitrogen rather than through a CH2 linker . This single-atom difference has profound consequences for fragment-screening utility: WHM has been validated as a crystallographic hit in three structurally unrelated protein targets—human TRF1 TRFH domain (9HFC), human EPB41L3 FERM domain (5RZA), and Dengue virus serotype 2 NS5 RNA-dependent RNA polymerase (7I2D)—whereas CAS 1225954-22-2 has zero PDB entries and no published fragment-screening data [1][2][3]. The methylene linker in WHM decouples the aromatic ring from the nitrogen lone pair, altering both the conformational landscape accessible to the fluorophenyl group and the electronic character of the sulfonamide hydrogen-bond donor/acceptor, enabling binding poses that the direct N-aryl analog cannot recapitulate [4]. Generic substitution of WHM with the N-aryl analog therefore replaces a multi-target-validated fragment with one of unknown binding competence, introducing risk into any fragment-based screening workflow.

Quantitative Differentiation Evidence: 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione vs. Structural Analogs and In-Class Fragment Hits


Multi-Target Crystallographic Validation: WHM Appears in 3 Validated PDB Entries vs. 0 for the Closest N-Aryl Analog

WHM (the target compound) has been deposited as a bound ligand of interest in three distinct PDB entries spanning unrelated protein families: TRF1 TRFH domain (9HFC, resolution 2.17 Å), EPB41L3 FERM domain (5RZA, resolution 1.89 Å), and Dengue virus NS5 RdRp (7I2D, resolution 1.70 Å), all from independent crystallographic fragment-screening campaigns [1][2][3]. In contrast, the closest structural analog—2-(3-fluorophenyl)-1λ⁶,2-thiazolidine-1,1-dione (CAS 1225954-22-2), which lacks the benzylic methylene linker—has zero PDB entries and no published fragment-screening data [4]. This constitutes a 3:0 differential in crystallographically validated binding events, directly attributable to the methylene spacer that decouples the fluorophenyl ring from the sulfonamide nitrogen.

Fragment-based drug discovery X-ray crystallographic fragment screening PanDDA hit validation

Electron Density Fit Quality: Target-Dependent RSCC Values Distinguish TRF1-TIN2 Binding from Off-Target Fragment Engagement

The real-space correlation coefficient (RSCC) quantifies how well the refined ligand model fits the experimental electron density; higher values indicate better fit and more confident binding. WHM exhibits a markedly superior RSCC of 0.92 in the TRF1 TRFH domain (9HFC) compared with 0.893 in the EPB41L3 FERM domain (5RZA) and 0.765 in the Dengue NS5 RdRp (7I2D) [1][2][3]. This 0.155 RSCC spread across targets indicates that WHM engages the TIN2-TBM leucine pocket on TRF1 with better shape and chemical complementarity than it does the binding sites on EPB41L3 or Dengue NS5, consistent with the TRF1-TIN2 paper's finding that sulfonamide-containing fragments form specific hydrogen bonds with R131 and Q127 in the TRF1 TRFH domain [4]. Occupancy values follow a similar target-dependent pattern.

Crystallographic fragment screening Real-space correlation coefficient TRF1 shelterin complex

Methylene Linker Advantage: WHM (MW 229.27, C10) vs. N-Aryl Analog (MW 215.24, C9) – Physicochemical and Conformational Differentiation

WHM (C10H12FNO2S, MW 229.27 g/mol) incorporates a benzylic methylene spacer between the 3-fluorophenyl ring and the isothiazolidine-1,1-dioxide nitrogen, whereas CAS 1225954-22-2 (C9H10FNO2S, MW 215.24 g/mol) attaches the 3-fluorophenyl group directly to the nitrogen [1]. The methylene linker increases the heavy atom count by one carbon, raises the molecular weight by 14.03 g/mol, and introduces an sp3-hybridized rotational degree of freedom that allows the fluorophenyl ring to sample conformations inaccessible to the rotationally constrained N-aryl analog [2]. This conformational decoupling is structurally corroborated by the three PDB entries for WHM, which show the fluorobenzyl group adopting distinct dihedral angles relative to the sultam ring in each target—a versatility that the rigid N-aryl analog is sterically incapable of achieving [3].

Fragment library design Physicochemical property triaging Conformational flexibility in fragment binding

NMR Fragment-Library Quality Control: WHM Has Formal BMRB QC Certification; N-Aryl Analog Does Not

WHM has been formally deposited in the Biological Magnetic Resonance Data Bank (BMRB) under accession bmse011562 as part of an NMR quality control dataset for fragment libraries used in screening [1]. This QC entry includes validated 1H NMR spectra, molecular formula confirmation (C10H12FNO2S), exact mass (monoisotopic mass 229.057277849 Da), and standardized InChI identifier, confirming the compound's identity, purity, and suitability for both ligand-observed and protein-observed NMR fragment-screening workflows [2]. In contrast, the closest analog CAS 1225954-22-2 has no BMRB entry, meaning its NMR spectroscopic profile under fragment-screening conditions is unvalidated [3]. The TRF1-TIN2 study employed a CPMG-based LO-NMR assay as an orthogonal validation method for XChem hits; fragments without verified NMR behavior risk false-negative or false-positive outcomes in such assays [4].

Fragment library quality control NMR-based fragment screening Ligand-observed NMR (LO-NMR)

Optimal Procurement and Research Scenarios for 2-[(3-Fluorophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione Based on Validated Evidence


TRF1-TIN2 Protein-Protein Interaction Inhibitor Fragment Libraries for Shelterin-Targeted Anti-Cancer Drug Discovery

WHM is a crystallographically validated fragment hit in the TIN2-TBM binding pocket of the TRF1 TRFH domain (PDB 9HFC, RSCC 0.92), with the sulfonamide group positioned to form hydrogen bonds with residues R131 and Q127, two of the four key residues implicated in TIN2 peptide engagement [1][2]. The compound was identified through the second XChem fragment screen using the optimized P41212 TRF1 crystal system—the same system that enabled structure-guided optimization of the NMR hit series culminating in compound 40 (KD 29 μM, IC50 67 μM) [3]. Procurement of WHM is indicated for research groups building focused fragment libraries targeting the TRF1-TIN2 interface, particularly for fragment-growing campaigns aimed at extending from the leucine pocket (where the fluorobenzyl group binds) toward the adjacent phenylalanine pocket of the TIN2 binding site [4].

Cross-Target Fragment Screening Probe for PanDDA-Based Crystallographic Campaigns (TRF1, EPB41L3, and Viral Polymerases)

WHM is one of a limited subset of fragments for which crystallographic binding has been independently validated across three structurally unrelated protein targets: TRF1 TRFH (9HFC, resolution 2.17 Å), EPB41L3 FERM domain (5RZA, resolution 1.89 Å), and Dengue NS5 RdRp (7I2D, resolution 1.70 Å) [1][2][3]. This cross-target validation profile makes WHM a useful positive-control fragment for PanDDA-based crystallographic screening pipelines, enabling laboratories to benchmark their soaking, data collection, and hit-detection workflows against a compound with known, well-characterized electron density across multiple crystal systems [4]. The compound's commercial availability at 98% purity from LeYan (Product No. 2279540) supports routine procurement for this purpose .

NMR Fragment Screening Library Assembly Requiring BMRB-QC Certified Compounds

WHM has been formally deposited in the BMRB (bmse011562) with validated 1H NMR spectra, exact mass, and molecular formula, confirming its spectroscopic identity and purity under conditions relevant to ligand-observed NMR fragment screening [1]. For laboratories employing CPMG, WaterLOGSY, or STD-NMR fragment screens—where compound identity and the absence of paramagnetic or aggregating impurities are critical for hit-calling accuracy—pre-validated BMRB entries eliminate the need for in-house QC [2]. The TRF1-TIN2 study explicitly used CPMG LO-NMR as an orthogonal hit-validation step, with only ~21% (6/28) of the second XChem screen hits confirmed by CPMG, underscoring the importance of NMR-compatible fragments in integrated screening cascades [3].

Medicinal Chemistry Fragment Elaboration Starting from a Sulfonamide H-Bond Anchor in the Isothiazolidine-1,1-dioxide Scaffold

The isothiazolidine-1,1-dioxide (γ-sultam) core of WHM provides a metabolically stable cyclic sulfonamide anchor that can form bidentate hydrogen bonds with protein residues—as observed in the TRF1 TRFH complex where the sulfonamide oxygens interact with the positively charged side chains of R102 and R131 [1][2]. The benzylic methylene linker positions the 3-fluorophenyl group in the hydrophobic leucine pocket of the TIN2-TBM site, while the unsubstituted carbon atoms of the thiazolidine ring offer vectors for fragment growing (C-4 and C-5 positions) that are compatible with parallel synthesis and library enumeration [3]. Medicinal chemistry teams pursuing structure-guided elaboration of TRF1-TIN2 PPI inhibitors can use WHM as a fragment starting point with defined vectors for growing toward the TIN2 phenylalanine pocket, analogous to the strategy that yielded compound 40 from the naphthalene sulfonic acid series [4].

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